N-benzyl-5-bromo-3-methyl-1-benzofuran-2-carboxamide
Overview
Description
N-benzyl-5-bromo-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-bromo-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with benzylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of de-brominated benzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-5-bromo-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-5-bromo-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-benzyl-5-fluoro-3-methyl-1-benzofuran-2-carboxamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
N-benzyl-5-bromo-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially leading to improved bioavailability .
Properties
IUPAC Name |
N-benzyl-5-bromo-3-methyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-11-14-9-13(18)7-8-15(14)21-16(11)17(20)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODUWESQKAPJMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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